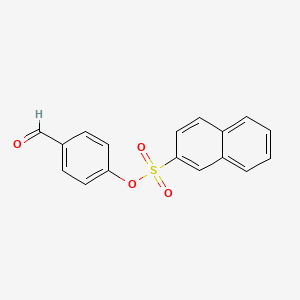
4-Formylphenyl naphthalene-2-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Formylphenyl naphthalene-2-sulfonate” is a chemical compound with the molecular formula C17H12O4S and a molecular weight of 312.34 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of “4-Formylphenyl naphthalene-2-sulfonate” is represented by the InChI code1S/C17H12O4S/c17-20 (18,19-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14 (13)12-16/h1-12H . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Formylphenyl naphthalene-2-sulfonate” include a molecular weight of 312.34 and a molecular formula of C17H12O4S . It is stored at room temperature in a sealed, dry environment .科学研究应用
Fuel Cell Applications
Sulfonated naphthalene derivatives, including compounds related to 4-Formylphenyl naphthalene-2-sulfonate, have been studied for their potential in fuel cell applications. Research on sulfonated naphthalene dianhydride based polyimide copolymers indicates their suitability for proton-exchange-membrane fuel cells, demonstrating properties like high proton conductivity and methanol permeability, which are critical for fuel cell efficiency (Einsla et al., 2005). Another study on sulfonated polyimides derived from naphthalene and other compounds shows their potential in polymer electrolyte fuel cells, offering high ion exchange capacity and thermal stability (Hu et al., 2007).
Polymer Science
In the field of polymer science, sulfonated naphthalene derivatives are used to develop high-performance materials. For instance, new sulfonated aromatic copolyimides, which may include compounds similar to 4-Formylphenyl naphthalene-2-sulfonate, have been synthesized for potential applications as fuel cell membranes (Rabiee et al., 2008). These materials exhibit high thermal stability and ion exchange capacity, making them suitable for high-efficiency fuel cells.
Environmental Applications
Naphthalene sulfonate polymers, related to 4-Formylphenyl naphthalene-2-sulfonate, have been researched for environmental applications. A study on the degradation of naphthalenesulfonic acids, for example, explores the efficiency of ozone oxidation in treating water contaminated with these compounds, highlighting their role in reducing water pollution (Rivera-Utrilla et al., 2002).
属性
IUPAC Name |
(4-formylphenyl) naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-12-13-5-8-16(9-6-13)21-22(19,20)17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMODHVWCEMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl naphthalene-2-sulfonate | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

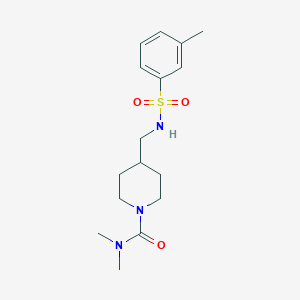
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
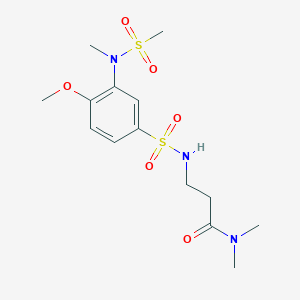
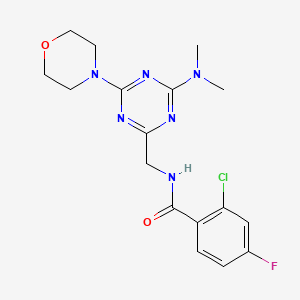
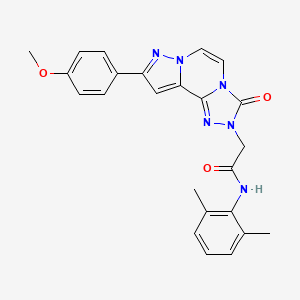
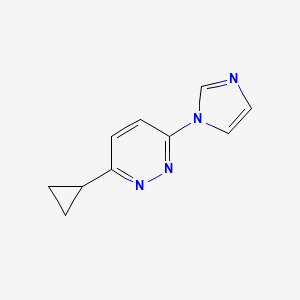
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-bromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B2660876.png)
![[(3-Nitrobenzyl)thio]acetic acid](/img/structure/B2660880.png)